

# Application Note: Solid Phase Extraction (SPE) for Enniatin A1 from Biological Fluids

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Enniatin A1 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1] [2] These emerging mycotoxins are frequent contaminants in cereals and their by-products, raising food safety concerns.[3][4] Due to their potential toxicity, which includes cytotoxic effects, robust and sensitive analytical methods are required for their detection and quantification in complex biological matrices.[1][5] This application note details a validated Solid Phase Extraction (SPE) protocol for the efficient extraction and clean-up of Enniatin A1 from human plasma and urine prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## **Principle of the Method**

This method utilizes a graphitized carbon black (GCB) SPE cartridge for the extraction of **Enniatin A1** and other related mycotoxins from diluted and acidified biological fluids.[6] GCB sorbents are particularly effective at retaining organic analytes from large volumes of aqueous samples, allowing for significant sample cleanup and concentration.[6] Following sample loading and a wash step to remove polar interferences, the retained enniatins are eluted with a dichloromethane/methanol mixture. The subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for quantification.[6][7]





## **Data Presentation**

**Table 1: Method Performance in Human Biological** 

Fluids using GCB SPE

Analyte	Matrix	Average Recovery (%)	Method Quantification Limit (MQL)
Enniatin A1	Plasma	76 - 103%	20 - 40 ng/L
Enniatin A1	Urine	76 - 103%	5 - 20 ng/L

Data compiled from a method analyzing Enniatins A, A1, B, B1, and Beauvericin, which reported high absolute recoveries for all analytes within this range.[6][7]

**Table 2: Comparison of SPE Methods for Enniatin** 

**Analysis in Different Matrices** 

SPE Sorbent	Matrix	Sample Pre- treatment	Average Recovery (%)	Limit of Quantificati on (LOQ)	Reference
Graphitized Carbon Black (GCB)	Human Urine & Plasma	Dilution with water, pH adjustment to ~4	76 - 103%	5 - 40 ng/L	[6]
Oasis Prime HLB	Rice & Wheat Flour	Extraction with acetonitrile- water	96.4 - 109.2%	0.1 μg/kg	[8]
Amberlite XAD-7	Fusarium Solid Culture	Methanol extraction from culture	Mean purity of 97% after purification	Not Applicable	[3][9]

# **Experimental Protocols**



## **Required Materials and Reagents**

- Equipment: Analytical balance, vortex mixer, centrifuge, pH meter, SPE vacuum manifold, sample concentrator/evaporator (e.g., nitrogen evaporator).
- Consumables: 15 mL polypropylene centrifuge tubes, glass test tubes, SPE Cartridges (Graphitized Carbon Black, e.g., Carbograph-4).
- Reagents: Enniatin A1 standard, Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Dichloromethane (CH2Cl2, LC-MS grade), Water (Ultrapure), Formic Acid (HCOOH), Hydrochloric Acid (HCI).

## **Sample Pre-treatment Protocol (Human Urine)**

- Aliquot 5 mL of urine into a 15 mL polypropylene tube.
- Dilute the sample by adding 500 μL of ultrapure water.
- Adjust the pH of the diluted sample to approximately 4 using 1 M HCl and 0.1 M HCl.[6]
- Vortex the sample for 30 seconds.

## Solid Phase Extraction (SPE) Protocol

The following protocol is optimized for GCB cartridges.

- Cartridge Conditioning:
  - Pass 5 mL of CH2Cl2/MeOH (80/20, v/v) through the GCB cartridge.
  - Pass 5 mL of MeOH through the cartridge.
  - Equilibrate the cartridge by passing 5 mL of ultrapure water (pH adjusted to 4 with HCl).
     Do not allow the cartridge to dry.
- Sample Loading:
  - Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).



#### Washing:

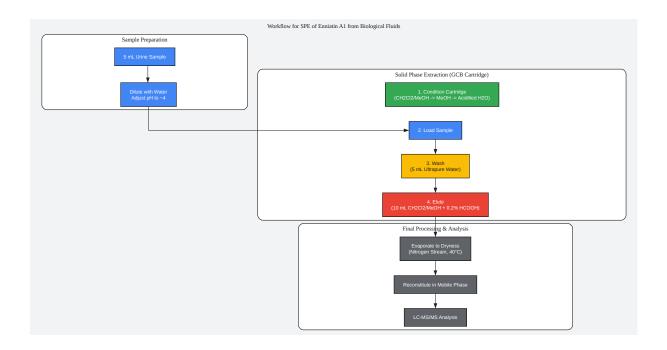
- Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.
- Dry the cartridge thoroughly under vacuum for 10-15 minutes.

#### • Elution:

- Elute the retained analytes by passing 10 mL of CH2Cl2/MeOH (80/20, v/v) containing
   0.2% HCOOH through the cartridge into a clean collection tube.[6] A 10 mL volume is recommended as the best compromise between high recovery and minimal matrix effects.
   [6]
- · Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the dry residue in a suitable volume (e.g., 200 μL) of the initial mobile phase for your LC-MS/MS system (e.g., acetonitrile/water, 80/20, v/v).[10]
  - Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

## Visualization of Experimental Workflow





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Caption: SPE workflow for **Enniatin A1** analysis.

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